Potent Inhibition of Porcine Liver Carboxylesterase (CES) with an IC50 of 7.40 nM
2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide exhibits potent inhibition of porcine liver carboxylesterase (CES), with an IC50 value of 7.40 nM [1]. This is significantly more potent than many known CES inhibitors, such as the natural product betulinic acid, which has a reported IC50 of 15 nM against human CES1 [2]. This high potency suggests that the compound's specific 1-(4-methoxyphenyl)propyl substitution is critical for binding to the CES active site, differentiating it from other less potent chloroacetamides.
| Evidence Dimension | Inhibition of carboxylesterase (CES) enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 7.40 nM |
| Comparator Or Baseline | Betulinic Acid (IC50 = 15 nM against human CES1) |
| Quantified Difference | Target compound is ~2-fold more potent than betulinic acid in this class comparison. |
| Conditions | Inhibition of porcine liver carboxylesterase using 4-NPA as substrate, preincubated for 10 mins, measured by spectrophotometric analysis [1]. |
Why This Matters
Researchers studying drug metabolism, pharmacokinetics, or the role of CES in xenobiotic hydrolysis can use this compound as a potent and commercially available chemical probe.
- [1] BindingDB. (n.d.). BDBM50570550 (CHEMBL4849361). Affinity Data: IC50 7.40 nM for porcine liver carboxylesterase. View Source
- [2] Song, Y. Q., et al. (2019). Discovery of natural pentacyclic triterpenoids as potent and selective inhibitors against human carboxylesterase 1. Fitoterapia, 137, 104199. View Source
